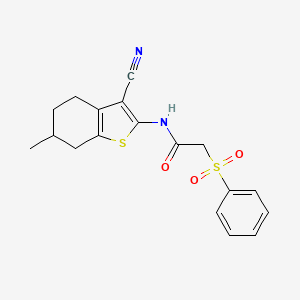![molecular formula C12H12N2O4 B2525042 N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 331637-65-1](/img/structure/B2525042.png)
N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features an oxalamide group, an allyl group, and a benzo[d][1,3]dioxol-5-yl moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide, also known as N’-(2H-1,3-BENZODIOXOL-5-YL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE, has been found to target microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cell’s cytoskeleton, which provides structure and shape to cells. It is also involved in cell division, intracellular transport, and cell signaling .
Mode of Action
This compound acts as a microtubule-targeting agent . It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure . This leads to a blockade in mitosis, causing cell cycle arrest and inducing apoptosis, particularly in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics . By interfering with tubulin polymerization, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . This disruption can have downstream effects on other cellular processes that rely on microtubule function, such as intracellular transport and cell signaling .
Pharmacokinetics
Its effectiveness against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By causing cell cycle arrest, it triggers programmed cell death, reducing the proliferation of cancer cells . This makes it a potential candidate for the development of new anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide typically involves the reaction of benzo[d][1,3]dioxol-5-ylamine with allyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound has been evaluated for its anticancer properties, showing activity against various cancer cell lines.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide can be compared with other similar compounds, such as N-allyl-N-(benzo[d][1,3]dioxol-5-yl)amide and N-allyl-N-(benzo[d][1,3]dioxol-5-yl)urea These compounds share structural similarities but may exhibit different biological activities and properties
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-5-13-11(15)12(16)14-8-3-4-9-10(6-8)18-7-17-9/h2-4,6H,1,5,7H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTFLXZFUORZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2524959.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)
![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)


![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524968.png)
![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)

![5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one](/img/structure/B2524976.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)
![N-(2-methylpropyl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2524980.png)

![1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2524982.png)
